molecular formula C18H16F3N5O3S B2659937 2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223899-44-2

2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2659937
CAS RN: 1223899-44-2
M. Wt: 439.41
InChI Key: JRFQFEKUFPRALI-UHFFFAOYSA-N
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Description

This compound is a type of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano [4,3-d]pyrimidine derivative . It has been evaluated for its IC50 values against three cancer cell lines (A549, PC-3 and MCF-7) .


Synthesis Analysis

The compound is synthesized as part of a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano [4,3-d]pyrimidine derivatives . The structures of these compounds are confirmed by (1)H NMR, (13)C NMR, and MS spectrum .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by (1)H NMR, (13)C NMR, and MS spectrum .


Chemical Reactions Analysis

The compound is part of a series that were evaluated for their IC50 values against three cancer cell lines (A549, PC-3 and MCF-7) . The most promising compound showed good antitumor potency for these cell lines .

Mechanism of Action

The compound is part of a series that were evaluated for their IC50 values against PI3Kα and mTOR kinases . The most promising compound showed moderate antitumor activities against these kinases .

Future Directions

The structure-activity relationships (SARs) and docking studies indicated that aryl urea scaffolds had a significant impact on the antitumor activities, and aryl pyridine urea scaffolds produced the best potency . Variations in substitutions of the aryl group had a significant impact on the activity and 3-Cl-4-F or 3-CF3-4-Cl substitution was more preferred . This suggests potential future directions for optimizing the potency of these compounds.

properties

IUPAC Name

2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3S/c19-18(20,21)11-3-1-2-4-12(11)23-13(27)9-26-10-22-15-14(16(26)28)30-17(24-15)25-5-7-29-8-6-25/h1-4,10H,5-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFQFEKUFPRALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

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